MMP-2/MMP-9 Inhibitor I
MMP-2/MMP-9 Inhibitor I
Brand Name:
Vulcanchem
CAS No.:
193807-58-8
VCID:
VC0005420
InChI:
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula:
C21H19NO4S
Molecular Weight:
381.4 g/mol
MMP-2/MMP-9 Inhibitor I
CAS No.: 193807-58-8
Inhibitors
VCID: VC0005420
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol
CAS No. | 193807-58-8 |
---|---|
Product Name | MMP-2/MMP-9 Inhibitor I |
Molecular Formula | C21H19NO4S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | (2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1 |
Standard InChIKey | JBYHBQIDTNHWJF-HXUWFJFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Appearance | Assay:≥99%A solid |
Synonyms | N-([1,1/'-biphenyl]-4-ylsulfonyl)-D-phenylalanine |
PubChem Compound | 10667540 |
Last Modified | Nov 11 2021 |
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